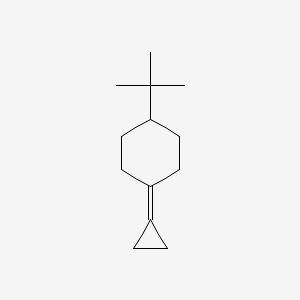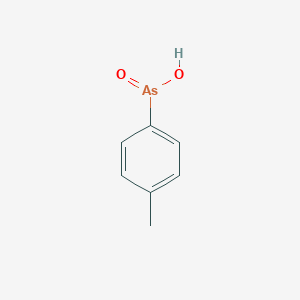
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is a compound that belongs to the class of catechol siderophores. These compounds are known for their ability to chelate iron, which is essential for various biological processes. The presence of the 2,3-dihydroxybenzoyl group in its structure allows it to form strong complexes with iron ions, making it a valuable compound in both biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine typically involves the coupling of 2,3-dihydroxybenzoic acid with L-alanine and L-threonine. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bonds. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Streptomyces varsoviensis can be genetically engineered to produce this compound in large quantities. The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups in the catechol ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced catechol derivatives, and substituted catechol compounds.
科学的研究の応用
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is studied for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems, particularly for targeting iron-dependent pathogens.
Industry: It is used in the development of biosensors for detecting iron levels in various samples.
作用機序
The primary mechanism of action of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine involves its ability to chelate iron. The catechol moiety forms strong complexes with ferric ions (Fe3+), facilitating the transport and utilization of iron in biological systems. This chelation process is crucial for microorganisms that rely on siderophores to acquire iron from their environment. The compound’s ability to bind iron also makes it a potential candidate for therapeutic applications, such as targeting iron-dependent pathogens.
類似化合物との比較
Similar Compounds
Enterobactin: A well-known catechol siderophore produced by Escherichia coli.
Trichrysobactin: Another catechol siderophore with a similar structure.
N,N’-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine: A derivative of enterobactin.
Uniqueness
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is unique due to its specific combination of amino acids (L-alanine and L-threonine) and the 2,3-dihydroxybenzoyl group. This unique structure allows it to form specific interactions with iron ions and other biological molecules, making it a valuable compound for various applications.
特性
CAS番号 |
88167-28-6 |
|---|---|
分子式 |
C14H18N2O7 |
分子量 |
326.30 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H18N2O7/c1-6(12(20)16-10(7(2)17)14(22)23)15-13(21)8-4-3-5-9(18)11(8)19/h3-7,10,17-19H,1-2H3,(H,15,21)(H,16,20)(H,22,23)/t6-,7+,10-/m0/s1 |
InChIキー |
XVYSGUYPIMZAAK-PJKMHFRUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)C1=C(C(=CC=C1)O)O)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1=C(C(=CC=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)




![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)

![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)






